Arc 239 dihydrochloride
Overview
Description
ARC 239 dihydrochloride is a selective antagonist for the alpha-2B and alpha-2C adrenoceptors. It is known for its ability to bind to these receptors with high affinity, making it a valuable tool in scientific research, particularly in the study of adrenergic receptors .
Mechanism of Action
Target of Action
Arc 239 dihydrochloride is a selective antagonist for the α2B and α2C adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the body’s fight-or-flight response by controlling the release of adrenaline and noradrenaline.
Mode of Action
This compound binds to the α2B and α2C adrenoceptors, effectively blocking their function . It competitively antagonizes the pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium .
Biochemical Pathways
The α2B and α2C adrenoceptors are part of the G protein-coupled receptor (GPCR) family. When these receptors are blocked by this compound, it affects the signaling pathways associated with these receptors, leading to changes in the body’s response to stress and potentially influencing neuronal signaling .
Result of Action
By blocking the α2B and α2C adrenoceptors, this compound can alter the body’s response to stress and potentially influence neuronal signaling . This could have various molecular and cellular effects, depending on the specific physiological context.
Biochemical Analysis
Biochemical Properties
Arc 239 dihydrochloride plays a significant role in biochemical reactions. It interacts with α2B adrenoceptors, showing a high affinity for these receptors . The nature of these interactions is competitive, as this compound antagonizes the pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with α2B adrenoceptors, which are involved in various cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with α2B adrenoceptors . It acts as a competitive antagonist, binding to these receptors and inhibiting their interaction with adrenaline and other agonists . This can lead to changes in gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of ARC 239 dihydrochloride follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to achieve high yields and purity. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
ARC 239 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
ARC 239 dihydrochloride is widely used in scientific research due to its selective antagonism of alpha-2B and alpha-2C adrenoceptors. Its applications include:
Chemistry: Used as a tool to study the binding and activity of adrenergic receptors.
Biology: Employed in experiments to understand the physiological roles of alpha-2B and alpha-2C adrenoceptors.
Medicine: Investigated for its potential therapeutic effects in conditions involving adrenergic receptors.
Industry: Utilized in the development of new drugs targeting adrenergic receptors
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-adrenoceptor antagonist but with a broader range of activity, including alpha-1 receptors.
Yohimbine: A selective alpha-2 adrenoceptor antagonist but less selective for alpha-2B and alpha-2C subtypes.
Rauwolscine: Similar to yohimbine but with higher selectivity for alpha-2 adrenoceptors
Uniqueness
ARC 239 dihydrochloride is unique in its high selectivity for alpha-2B and alpha-2C adrenoceptors, making it a valuable tool for studying these specific receptor subtypes. Its selective antagonism allows for more precise investigations into the physiological and pharmacological roles of these receptors compared to other compounds .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJKHRHHDGSJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67339-62-2 | |
Record name | ARC 239 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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